molecular formula C18H25N3O4 B2405625 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 894013-32-2

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2405625
CAS No.: 894013-32-2
M. Wt: 347.415
InChI Key: SPJWCPFBTSFZJZ-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, an ethoxyphenyl group, and a tetrahydrofuran moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-2-24-15-7-5-14(6-8-15)21-12-13(10-17(21)22)20-18(23)19-11-16-4-3-9-25-16/h5-8,13,16H,2-4,9-12H2,1H3,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJWCPFBTSFZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Ethoxyphenyl Group: This step often involves a substitution reaction where an ethoxy group is introduced to the phenyl ring.

    Attachment of the Tetrahydrofuran Moiety: This can be done through a nucleophilic substitution reaction where the tetrahydrofuran ring is attached to the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C21H25N3O3C_{21}H_{25}N_{3}O_{3} and a molecular weight of approximately 367.4 g/mol. Its structure features a pyrrolidinone moiety, which is significant for its biological activity. The presence of the tetrahydrofuran group enhances its solubility and bioavailability, making it suitable for various pharmacological applications .

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrrolidinone compounds, including 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea, exhibit potent anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that the compound can effectively target specific signaling pathways involved in tumor growth .

2. Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate synaptic activity and reduce neuroinflammation positions it as a candidate for further investigation in treating these conditions. In vivo studies have shown promising results in enhancing cognitive function and reducing neurotoxicity .

3. Anti-inflammatory Properties
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress. This makes it a potential therapeutic agent for inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can effectively modulate immune responses, providing relief from inflammation-related symptoms .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidinone core followed by functionalization with the ethoxyphenyl group and tetrahydrofuran moiety. Various derivatives have been synthesized to enhance its pharmacological profile, showcasing improved potency and selectivity against targeted biological pathways .

Table 1: Summary of Key Studies on this compound

Study ReferenceApplication FocusKey Findings
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth via specific signaling pathways.
NeuroprotectionEnhances cognitive function in animal models; reduces neuroinflammation associated with neurodegenerative diseases.
Anti-inflammatoryModulates cytokine release; effective in reducing symptoms of inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxyphenyl)-3-(tetrahydrofuran-2-yl)urea
  • 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
  • 1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(methyl)urea

Uniqueness

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to its specific combination of functional groups and ring structures

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with a unique structure that includes a pyrrolidinone ring, an ethoxyphenyl group, and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, which may have applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C18H25N3O4C_{18}H_{25}N_{3}O_{4} with a molecular weight of approximately 341.41 g/mol. The structural characteristics contribute to its biological activity, allowing it to interact with specific molecular targets.

Property Value
Molecular Formula C18H25N3O4C_{18}H_{25}N_{3}O_{4}
Molecular Weight 341.41 g/mol
CAS Number 894013-32-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The mechanism involves binding to these targets, which modulates their activity and leads to significant biological effects.

Potential Targets:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: Interaction with G protein-coupled receptors (GPCRs) can influence cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines.
  • Anti-inflammatory Effects: Its interaction with inflammatory pathways could make it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties: Potential benefits in neurodegenerative conditions have been observed in vitro.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Study Examples:

  • Antitumor Activity:
    • A study demonstrated that similar pyrrolidinone derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF7) .
  • Anti-inflammatory Mechanism:
    • Research indicated that compounds with similar structures could modulate the NF-kB signaling pathway, reducing pro-inflammatory cytokine production .
  • Neuroprotective Effects:
    • In a model of neurodegeneration, related compounds showed promise in protecting neuronal cells from oxidative stress .

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